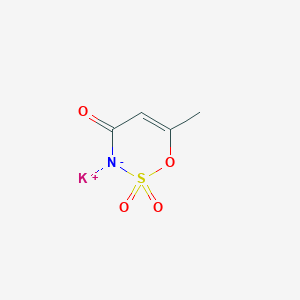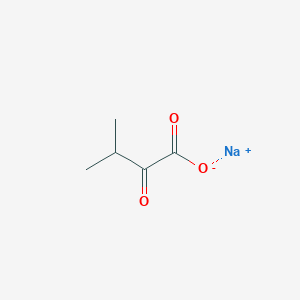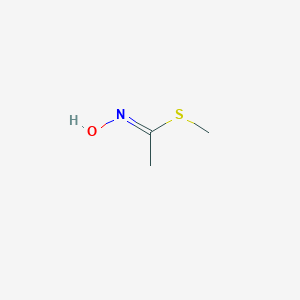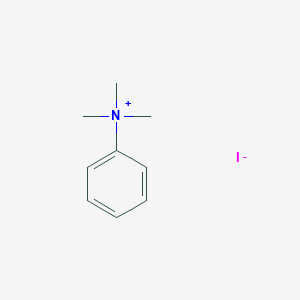
Ammeline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ammeline and its related compounds, including ammelide and cyanuric acid, has been extensively studied. A notable method involves the hydrolysis of melam hydrate with concentrated mineral acids, leading to the formation of ammelinium salts. These processes are critical for understanding the foundational chemistry of Ammeline and its derivatives (Lotsch & Schnick, 2006).
Molecular Structure Analysis
The molecular structure of Ammeline has been elucidated through various spectroscopic methods, including X-ray diffraction. The structural characterization of Ammeline derivatives, such as ammelinium salts, showcases planar, mono-protonated ammelinium cations that form stable complexes with halide or nitrate anions, highlighting the intricate molecular geometry and interactions within these compounds (Lotsch & Schnick, 2006).
Chemical Reactions and Properties
Ammeline undergoes various chemical reactions, prominently featuring deamination processes that contribute to its transformation into cyanuric acid, a key step in understanding its metabolic pathways and potential environmental impact. This transformation is facilitated by enzymes like guanine deaminase, highlighting the biochemical relevance of Ammeline (Seffernick et al., 2009).
Physical Properties Analysis
The physical properties of Ammeline and its derivatives have been studied, focusing on their solubility, stability, and crystalline structure. The structural analysis of ammelinium salts provides insight into their crystallization patterns and hydrogen bonding, which are crucial for predicting the behavior of these compounds in various environments (Lotsch & Schnick, 2006).
Chemical Properties Analysis
The chemical properties of Ammeline, including its reactivity and interaction with other compounds, are central to its applications in material science and environmental chemistry. Its role in forming complexes with metals and its reactivity under various conditions are areas of active research, shedding light on its potential uses and environmental fate (Seffernick et al., 2009).
Wissenschaftliche Forschungsanwendungen
Food Contamination and Health Risks : Ammeline, through deamination reactions, can produce cyanuric acid, a known food contaminant. This process poses health risks such as kidney stones, renal toxicity, and potential kidney failure (Almatarneh, Abu-Saleh, & Elayan, 2017).
Detection in Food Products : A high-performance liquid chromatographic method has been developed for the simultaneous detection of melamine, ammeline, ammelide, and cyanuric acid in cereal flours. This method is crucial for detecting low levels of these chemicals, which can be harmful contaminants in food products (Ehling, Tefera, & Ho, 2007).
Acid Dissociation Properties : Studies on the acid dissociation constants of melamine derivatives, including ammeline, have shown excellent agreement with experimental values. These findings are significant for predicting properties of other food contaminants (Jang et al., 2009).
Pet Food Contamination : Ammeline, combined with melamine and cyanuric acid, can form an insoluble precipitate in renal tubules, leading to renal toxicity in cats and dogs. This issue has been observed in contaminants in pet food (Dobson et al., 2008).
Stability and Structural Properties : Research on the structure and properties of ammeline has shown that its hydroxy tautomer is significantly more stable than other forms. This insight is important for understanding the chemical behavior of ammeline (Wang, Pittman, & Saebo, 1993).
Formation in Water Treatment : Ammeline can form during the photodegradation of terbuthylazine in water treatment processes involving substances like hydrogen peroxide or titanium dioxide (Sanlaville et al., 1996).
Aquatic Animal Absorption : In aquatic animals, melamine is quickly absorbed and later transformed into derivatives like ammeline and cyanuric acid through graded deamination (Yin-min, 2014).
Chromatographic Detection Methods : Ammeline and its derivatives can be determined using high-performance cation-exchange chromatography, which is important for monitoring these chemicals in various contexts (Ono et al., 1998).
Microbial Degradation : Studies show that ammeline can be degraded by a mixed culture of bacteria and fungi, highlighting its microbial breakdown potential (Zeyer, Bodmer, & Hutter, 1981).
Environmental Occurrence and Risks : Ammeline, along with other melamine derivatives, is found widespread in the environment but poses minimal ecological or human health risks (Zhu & Kannan, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060950 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammeline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammeline | |
CAS RN |
645-92-1 | |
| Record name | Ammeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMELINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)











